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N6-Methyl-2'-deoxyadenosine - 2002-35-9

N6-Methyl-2'-deoxyadenosine

Catalog Number: EVT-318319
CAS Number: 2002-35-9
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N6-Methyl-2'-deoxyadenosine is a purine 2'-deoxyribonucleoside.

N6-methyladenosine (m6A)

  • Compound Description: N6-methyladenosine (m6A) is a prevalent modification found in RNA, impacting various cellular processes like RNA metabolism and stability. [, , ]

2'-O-methyladenosine (Am)

  • Compound Description: 2'-O-methyladenosine (Am) is a modified nucleoside found in RNA. It plays a role in RNA stability and translation. []
  • Relevance: Am, alongside N6-Methyl-2'-deoxyadenosine, has been investigated as a potential biomarker for certain cancers, highlighting their shared involvement in disease-related pathways. []

N6,2'-O-dimethyladenosine (m6Am)

  • Compound Description: N6,2'-O-dimethyladenosine (m6Am) is another modified nucleoside found in RNA. Its specific roles are less explored but likely involve RNA function modulation. []
  • Relevance: This compound shares structural similarities with N6-Methyl-2'-deoxyadenosine through methylation at the N6 position of adenine. Both are methylated adenosine derivatives involved in nucleic acid modification. []

N6,N6-dimethyladenosine (m62A)

  • Compound Description: N6,N6-dimethyladenosine (m62A) is a modified nucleoside occurring in RNA, implicated in tRNA stability and function. []
  • Relevance: This compound, along with N6-Methyl-2'-deoxyadenosine, exemplifies the diversity of adenosine methylation patterns. While their exact biological roles might differ, they underscore the importance of methylation in fine-tuning nucleic acid activity. []

5-methyl-2’-deoxycytidine

  • Compound Description: 5-methyl-2’-deoxycytidine is a methylated form of cytidine found in DNA, widely recognized as a key epigenetic mark involved in gene regulation. []
  • Relevance: This DNA modification, alongside N6-Methyl-2'-deoxyadenosine, highlights the importance of DNA methylation in biological processes and disease development. []

N6-hydroxymethyl-2′-deoxyadenosine (hm6dA)

  • Compound Description: N6-hydroxymethyl-2′-deoxyadenosine (hm6dA) is a recently discovered DNA modification derived from the hydroxylation of N6-Methyl-2'-deoxyadenosine. [] It is found in mammalian cells and tissues, and its levels are elevated in lung carcinoma tissues. []
  • Relevance: hm6dA is formed directly from N6-Methyl-2'-deoxyadenosine through hydroxylation, suggesting a potential pathway for N6-Methyl-2'-deoxyadenosine metabolism and highlighting its potential role in cancer. []

N6-(Carbamoylmethyl)-2′-deoxyadenosine

  • Compound Description: This modified nucleoside occurs naturally in bacteriophage Mu. [] Synthetic incorporation of this modification into DNA oligonucleotides has been shown to significantly decrease melting temperatures (Tm) and affect the activity of restriction endonucleases. []
  • Relevance: Both this compound and N6-Methyl-2'-deoxyadenosine showcase how modifications at the N6 position of adenine can significantly alter DNA structure and interactions with proteins. []

5-propynyl-2’-deoxyuridine-5’-triphosphate

  • Compound Description: This modified nucleotide, along with its cytidine counterpart, has been investigated for its incorporation efficiency into DNA strands using various DNA polymerases. [, ]
  • Relevance: While structurally dissimilar to N6-Methyl-2'-deoxyadenosine, this compound emphasizes the growing interest in modifying DNA with non-natural nucleotides for various applications, including studying and manipulating DNA structure and function. [, ]

5-propynyl-2’-deoxycytidine-5’-triphosphate

  • Compound Description: Similar to the uridine analogue, this modified cytidine triphosphate has been studied for its incorporation efficiency in DNA synthesis. [, ]
  • Relevance: This compound, together with N6-Methyl-2'-deoxyadenosine, highlights the exploration of modified nucleotides as tools in DNA research, expanding the chemical repertoire for DNA manipulation and analysis. [, ]

2-methylthioadenosine 5′-diphosphate (2-MeSADP)

  • Compound Description: This compound acts as an agonist for several P2Y receptors, including P2Y1, P2Y12, and P2Y13. [, ] It is often used in research to investigate the roles of these receptors in various cellular processes.
  • Relevance: 2-MeSADP's ability to stimulate glycogen phosphorylase via P2Y1 receptors is contrasted with N6-Methyl-2'-deoxyadenosine, which is not known to interact with these receptors. This difference highlights the specificities of various modified nucleosides for different biological targets. [, ]
  • Compound Description: MRS 2179 is a widely used selective antagonist of the P2Y1 receptor. [, , , , , , , , ] It is a valuable tool for dissecting the roles of P2Y1 receptor signaling in various physiological and pathological processes.
  • Relevance: MRS 2179 is structurally similar to N6-Methyl-2'-deoxyadenosine but contains two additional phosphate groups. This structural difference significantly alters its biological activity, making it a P2Y1 receptor antagonist rather than an agonist. [, , , , , , , , ]
Synthesis Analysis

Methods and Technical Details

The synthesis of N6-Methyl-2'-deoxyadenosine typically involves several key steps. The process begins with the monomethoxytritylation of 2'-deoxyadenosine, which protects the hydroxyl group at the 5' position. Following this, methylation occurs at the N-1 position of the nucleoside using appropriate methylating agents. A subsequent step involves N-chloroacetylation to protect the N-6 position, resulting in N(6)-chloroacetyl-N(1)-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine. This intermediate is then converted into its phosphoramidite derivative for incorporation into synthetic oligonucleotides .

This synthetic pathway is designed to avoid complications such as Dimroth rearrangement, which can occur during deprotection steps. Controlled conditions are critical for ensuring high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of N6-Methyl-2'-deoxyadenosine consists of a deoxyribose sugar linked to a methylated adenine base. The methyl group is attached to the nitrogen atom at the sixth position of adenine. The structural formula can be represented as follows:

C11H15N5O3\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{3}

Key structural features include:

  • Adenine Base: Characterized by its double-ring structure containing nitrogen atoms.
  • Deoxyribose Sugar: A five-carbon sugar that lacks an oxygen atom at the 2' position.
  • Methyl Group: Attached to the N-6 position, influencing both structural stability and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

N6-Methyl-2'-deoxyadenosine participates in various chemical reactions typical of nucleotides and nucleosides. Notably, it can undergo:

  • Methylation Reactions: Further modifications can occur through additional methylation at other positions or through interactions with other nucleophiles.
  • Phosphorylation: This compound can be phosphorylated to form nucleotide triphosphates, which are essential for various biochemical processes including DNA synthesis.
  • Dephosphorylation: The removal of phosphate groups can also occur, affecting its biological activity.

These reactions are crucial for its role in cellular metabolism and gene regulation.

Mechanism of Action

Process and Data

The mechanism by which N6-Methyl-2'-deoxyadenosine exerts its effects primarily involves its influence on gene expression. It acts through:

  • Regulation of Transcription: The presence of this modification can alter chromatin structure, thereby influencing transcription factor binding and RNA polymerase activity.
  • Signal Transduction Pathways: N6-Methyl-2'-deoxyadenosine has been shown to be involved in pathways that respond to cellular stress, such as hypoxia, leading to changes in gene expression profiles associated with cell survival and proliferation .

Research indicates that enzymes such as METTL4 mediate the deposition of this modification under specific conditions, linking it directly to cellular responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N6-Methyl-2'-deoxyadenosine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water and dimethyl sulfoxide, which facilitates its incorporation into oligonucleotides.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with nucleosides.

These properties are critical for its application in biochemical research.

Applications

Scientific Uses

N6-Methyl-2'-deoxyadenosine has several significant applications in scientific research:

  • Gene Expression Studies: Its role as an epigenetic marker makes it valuable for studying gene regulation mechanisms.
  • Synthetic Biology: Used in constructing modified oligonucleotides for various applications including gene editing technologies like CRISPR.
  • Cancer Research: Understanding its function in tumor metastasis provides insights into potential therapeutic targets .
Introduction to N6-Methyl-2'-deoxyadenosine (m6dA)

Chemical Structure and Biochemical Properties of m6dA

Molecular Architecture:N6-Methyl-2'-deoxyadenosine (m6dA) is a chemically modified deoxynucleoside characterized by a methyl group (-CH₃) covalently bonded to the exocyclic nitrogen atom at the 6th position of the adenine base (chemical formula: C₁₁H₁₅N₅O₃; molecular weight: 265.27 g/mol) [1] [5] [9]. This methylation alters the hydrogen-bonding potential of the adenine base, converting it from a hydrogen bond donor to a hydrogen bond acceptor. This structural shift impacts DNA-protein interactions and DNA secondary structure stability [4] [10].

Sequence Context and Detection:m6dA deposition exhibits strong sequence specificity. In mammals, it predominantly localizes to palindromic G(m6dA)TC motifs, enabling symmetrical methylation patterns [2]. Non-GATC motifs (e.g., C. elegans: GAGG/AGAA; Chlamydomonas: ApT dinucleotides) are also documented [4]. Detection challenges arise from m6dA's low abundance (typically 1–50 ppm of deoxyadenosine in mammals) and susceptibility to contamination from bacterial DNA or RNA-derived m6A [3] [7]. Orthogonal methodologies have been developed to address these challenges:

Table 1: Detection Methods for m6dA

MethodSensitivityResolutionKey Applications
UHPLC-QQQ-MS/MS0.1 ppmNucleoside-levelGlobal quantification; distinguishes m6dA from m6A [3] [7]
DpnI-seqBase-specificGenome-wide mappingm6dA in GATC motifs; activity-dependent changes [2]
SMRT SequencingModerateSingle-moleculeDetection in H2A.X regions [7]
m6dA-Specific AntibodiesVariable~200-bp regionsImmunoprecipitation and imaging [9]

Biochemical Impact:m6dA directly influences DNA biophysics:

  • Helical Stability: Methylation reduces local melting temperature and may facilitate DNA bending [4].
  • Protein Interactions: Alters binding affinity for transcription factors (e.g., plant GATA proteins show enhanced binding to methylated AG-motifs) [4].
  • Epigenetic Crosstalk: Co-localizes with H2A.X-enriched chromatin domains in mouse embryonic stem cells, suggesting roles in DNA damage response [7].

Historical Context and Discovery in Prokaryotic vs. Eukaryotic Systems

Prokaryotic Origins:m6dA was first identified in 1957 as a major DNA modification in Escherichia coli (1.75% of total adenines) and Aerobacter aerogenes (2.5%) [4] [7]. It functions as the cornerstone of bacterial restriction-modification (R-M) systems, where site-specific methyltransferases (e.g., Dam in E. coli) protect host DNA from cognate restriction endonucleases. Biologically, this system governs DNA replication fidelity, mismatch repair, and transposon silencing [4] [10].

Eukaryotic Rediscovery:Initial studies (1970s–1990s) reported trace m6dA in unicellular eukaryotes (Tetrahymena, Chlamydomonas) and plant organelles, but methodological limitations fueled skepticism [4] [7]. A resurgence began in 2015 with landmark studies:

  • Chlamydomonas reinhardtii: 0.4% of adenines methylated; mapped to 14,000+ gene promoters via SMRT sequencing [4].
  • Drosophila melanogaster: Developmental increase in m6dA linked to transposable element control [4] [7].
  • Mammalian Systems (2016–2019): Confirmed presence in mouse/human tissues using artifact-controlled MS (1–25 ppm) and activity-dependent accumulation in neuronal DNA during fear extinction [2] [7].

Controversies and Resolution:Discrepancies emerged due to:

  • Bacterial Contamination: Poorly digested bacterial DNA in samples artificially inflating m6dA levels [3] [7].
  • Antibody Specificity: Cross-reactivity with RNA m6A or m6dA degradation products [9].
  • Technical Sensitivity: Early MS lacked resolution for sub-ppm modifications [3] [7].Consensus solidified through:
  • Gnotobiotic Models: Studies in bacteria-free mice confirmed endogenous m6dA (1–5 ppm) [7].
  • Isotope Tracing: In vivo labeling distinguished de novo methylation from salvage pathways [3].

Table 2: Key Milestones in m6dA Research

YearSystemFindingCitation Source
1957E. coliDiscovery as major DNA modification [4] [7]
2015ChlamydomonasGenome-wide map; enrichment at transcription start sites [4]
2016Mouse ES cellsSMRT-ChIP detection in H2A.X regions (25–30 ppm) [7]
2019Mouse prefrontal cortexFear extinction induces m6dA at BDNF promoter [2]
2020Human cell linesMitochondrial m6dA (up to 400 ppm) exceeds nuclear levels [7]

Evolutionary Conservation of Adenine Methylation Mechanisms

Enzyme Homologs Across Taxa:Adenine methylation machinery exhibits deep evolutionary roots with functional diversification:

  • Writers:
  • Prokaryotes: Single-component methyltransferases (e.g., Dam).
  • Eukaryotes: DAMT-1 (methyltransferase in C. elegans), METTL4 (mammalian writer candidate), and N6AMT1 (implicated in mammalian m6dA deposition) [4] [7] [10].
  • Erasers:
  • Drosophila: DMAD (demethylase of the AlkB family).
  • Mammals: ALKBH1 (validated m6dA demethylase) and controversially, FTO (primarily an RNA m6A eraser) [3] [7] [10].

Functional Shifts in Higher Organisms:While bacterial m6dA primarily defends against foreign DNA, eukaryotic roles center on gene regulation:

  • Transposable Element Control: Drosophila m6dA suppresses LINE retrotransposons; mouse m6dA silences LINE-1 elements in embryonic stem cells [4] [7].
  • Transcriptional Regulation:
  • Chlamydomonas: m6dA enrichment at TSS correlates with active transcription [4].
  • Mammals: Activity-dependent deposition in neuronal gene bodies (e.g., Bdnf, Homer2) enhances transcription during memory consolidation [2] [7].
  • Developronic Programming: Zebrafish and pig embryos show dynamic m6dA levels (peaking at 32–64 cell stage), implicating it in cell fate determination [4] [7].

Conservation Patterns:

  • Motif Specificity: GATC dominance in bacteria and mammals versus ApT bias in algae [2] [4].
  • Genomic Distribution: Linker DNA localization in Chlamydomonas (nucleosome positioning) versus promoter/gene-body enrichment in mammals [4] [7].
  • Stress Response: Conserved induction under environmental challenges (e.g., chronic stress in mice increases prefrontal m6dA; mitochondrial stress adaptation in C. elegans) [7] [10].

Table 3: Evolutionary Conservation of m6dA Functions

FunctionProkaryotesUnicellular EukaryotesMulticellular Eukaryotes
Primary RoleR-M SystemsTranscriptional controlGene regulation/stress response
Key Genomic TargetsGATC sitesPromoters (ApT/TSS)Gene bodies, promoters, LINEs
Developmental ImpactCell cycle regulationCell differentiationEmbryogenesis, neuronal plasticity
Conserved EnzymesDam methyltransferasePutative MTasesALKBH1, METTL4, DAMT-1 homologs

Concluding Remarks

N6-Methyl-2'-deoxyadenosine has evolved from a prokaryotic defense molecule to a multifaceted epigenetic regulator in eukaryotes. Its conservation across taxa—despite stark differences in abundance and genomic distribution—highlights the biological significance of DNA adenine methylation. Ongoing research aims to resolve outstanding questions about mammalian writer identification, demethylase specificity, and the interplay between m6dA and other epigenetic marks. Rigorous methodologies now enable precise mapping of m6dA dynamics, positioning it as a critical modulator of genome regulation in health and disease.

Properties

CAS Number

2002-35-9

Product Name

N6-Methyl-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Synonyms

2'-deoxy-N(6)-methyladenosine
N(6)-Me-dAdo
N(6)-methyl-2'-deoxyadenosine

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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